
3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid is an organic compound with the molecular formula C15H22O2S It is characterized by the presence of two tert-butyl groups, a hydroxyl group, and a carboxylic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with thiol-containing reagents under controlled conditions. One common method involves the use of bismuth-based C-H bond activation and CO2 insertion chemistry starting with the Bi3+ complex . The reaction conditions often include mild temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound
Applications De Recherche Scientifique
3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the carboxylic acid group can form ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-ditert-butyl-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
3,5-ditert-butyl-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
3,5-ditert-butyl-4-hydroxyphenylpropionic acid: Similar structure but with a propionic acid group instead of a carboxylic acid group.
Uniqueness
3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid is unique due to the presence of both tert-butyl groups and a thiol-containing carboxylic acid group
Propriétés
Numéro CAS |
52119-70-7 |
|---|---|
Formule moléculaire |
C15H22O2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
3,5-ditert-butyl-4-hydroxybenzenecarbothioic S-acid |
InChI |
InChI=1S/C15H22O2S/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) |
Clé InChI |
BNSANEFDYWQTKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


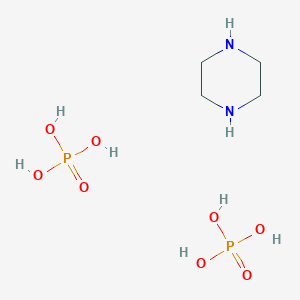
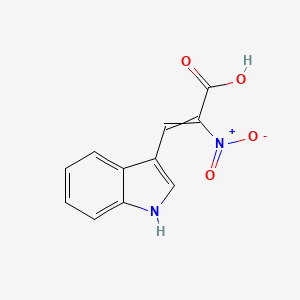
![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)
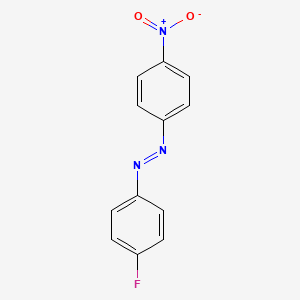
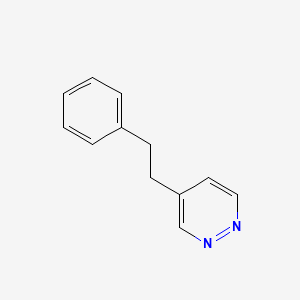

![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
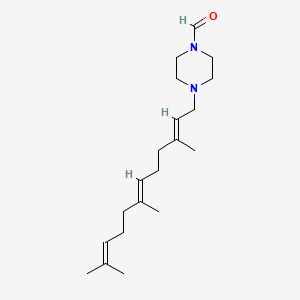

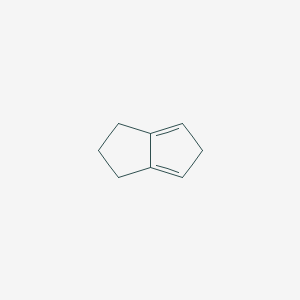
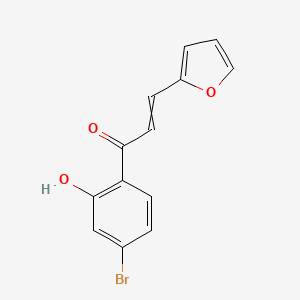
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)
